7-Chloro-3-iodo-1,8-naphthyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-3-iodo-1,8-naphthyridin-4(1H)-one is a heterocyclic compound that contains both chlorine and iodine substituents on a naphthyridine ring. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-iodo-1,8-naphthyridin-4(1H)-one typically involves multi-step organic reactions. One possible route could involve the halogenation of a naphthyridine precursor. For example:
Starting Material: 1,8-naphthyridine
Step 1: Chlorination using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Step 2: Iodination using iodine (I₂) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) or nitric acid (HNO₃).
Industrial Production Methods
Industrial production methods might involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis could be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions could lead to the removal of halogen atoms, forming dehalogenated products.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Oxidized derivatives of the naphthyridine ring.
Reduction: Dehalogenated naphthyridine compounds.
Substitution: Naphthyridine derivatives with various functional groups replacing the halogens.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity: Potential use in the development of pharmaceuticals due to its heterocyclic structure.
Medicine
Drug Development: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry
Material Science: Could be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action for 7-Chloro-3-iodo-1,8-naphthyridin-4(1H)-one would depend on its specific biological target. Generally, compounds of this type may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of halogen atoms can enhance binding affinity to biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloro-1,8-naphthyridin-4(1H)-one: Lacks the iodine substituent.
3-Iodo-1,8-naphthyridin-4(1H)-one: Lacks the chlorine substituent.
1,8-Naphthyridin-4(1H)-one: Lacks both halogen substituents.
Uniqueness
The presence of both chlorine and iodine atoms in 7-Chloro-3-iodo-1,8-naphthyridin-4(1H)-one may confer unique chemical and biological properties, such as enhanced reactivity and binding affinity.
Eigenschaften
Molekularformel |
C8H4ClIN2O |
---|---|
Molekulargewicht |
306.49 g/mol |
IUPAC-Name |
7-chloro-3-iodo-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C8H4ClIN2O/c9-6-2-1-4-7(13)5(10)3-11-8(4)12-6/h1-3H,(H,11,12,13) |
InChI-Schlüssel |
CXWRWJWITPLYAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=C1C(=O)C(=CN2)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.